molecular formula C7H4BrFN2 B1380985 6-bromo-3-fluoro-1H-indazole CAS No. 1463055-91-5

6-bromo-3-fluoro-1H-indazole

Cat. No.: B1380985
CAS No.: 1463055-91-5
M. Wt: 215.02 g/mol
InChI Key: RFYZNTLRAJVNQG-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-1H-indazole (CAS 1463055-91-5) is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical research. Its molecular formula is C₇H₄BrFN₂, with a molecular weight of 215.02 g/mol . This compound is primarily used as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapies . The presence of both bromo and fluoro substituents on the indazole core enhances binding selectivity and potency, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies in drug discovery programs . Indazole derivatives are recognized as privileged structures in drug design, exhibiting a broad spectrum of pharmacological activities . As such, this compound is employed by researchers to design and optimize new bioactive molecules, especially in the fields of oncology and inflammatory diseases . For safe handling, note that this compound may be harmful if swallowed, cause skin irritation, and serious eye irritation . It is recommended to store this product sealed in a dry environment at room temperature . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYZNTLRAJVNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functional Group Transformations of 6 Bromo 3 Fluoro 1h Indazole

Reactivity of the Bromo and Fluoro Substituents

The presence of two different halogens at the C-3 and C-6 positions imparts distinct reactive properties to the molecule. The fluorine atom at C-3 is on the electron-rich pyrazole (B372694) portion of the heterocycle, while the bromine atom at C-6 is on the benzene (B151609) ring. This electronic difference, combined with the inherent properties of the carbon-fluorine and carbon-bromine bonds, governs their reactivity in key synthetic operations.

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for modifying aryl halides. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This reaction is highly dependent on the electronic nature of the aromatic ring; it is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the context of 6-bromo-3-fluoro-1H-indazole, the indazole nucleus itself can influence the ring's susceptibility to nucleophilic attack. The reactivity of the halogen leaving groups in SNAr reactions is counterintuitive when compared to alkyl halides. The rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more polarized carbon-halogen bond. youtube.comchemistrysteps.com Consequently, fluorine, being the most electronegative halogen, often acts as the best leaving group in activated systems because it creates a more electrophilic carbon center, promoting the initial nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

For this compound, the C-3 position is part of the pyrazole ring, which can affect the electronic density and stabilization of the Meisenheimer intermediate. The relative reactivity of the C-3 fluoro and C-6 bromo substituents towards nucleophiles would depend on the specific reaction conditions and the nature of the nucleophile. Generally, without strong activation from other electron-withdrawing groups, SNAr reactions on the indazole ring can be challenging. However, the fluorine at the C-3 position is generally more likely to be substituted via an SNAr mechanism than the bromine at C-6, provided the system is sufficiently activated.

Table 1: General Reactivity Trends of Halogens in Nucleophilic Aromatic Substitution (SNAr)
Halogen SubstituentBond Polarity (C-X)Effect on Ring ElectrophilicityLeaving Group Ability in SNArReference
Fluorine (F)HighStrongly increasesExcellent (often the best) masterorganicchemistry.com
Chlorine (Cl)ModerateIncreasesGood libretexts.org
Bromine (Br)ModerateIncreasesModerate libretexts.org
Iodine (I)LowSlightly increasesPoor chemistrysteps.com

Halogen-metal exchange is a powerful and widely used method for converting aryl halides into organometallic reagents, which can then react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This reaction is particularly effective for bromo- and iodo-substituted aromatics and is commonly performed using organolithium reagents (like n-butyllithium) or Grignard reagents. wikipedia.orgnih.gov

In this compound, the two halogen atoms exhibit vastly different reactivity in this process. The rate of exchange typically follows the trend I > Br >> Cl >> F. wikipedia.org The carbon-fluorine bond is generally inert to standard halogen-metal exchange conditions due to its high bond strength and the low stability of the resulting fluoro-organometallic species. wikipedia.orgnih.gov

Therefore, treatment of this compound with a reagent like n-butyllithium at low temperatures would result in a highly selective bromine-lithium exchange at the C-6 position, leaving the C-3 fluoro group untouched. nih.gov The resulting 6-lithio-3-fluoro-1H-indazole is a potent nucleophile that can be trapped with various electrophiles, providing a strategic route to C-6 functionalized derivatives.

Potential transformations following halogen-metal exchange at C-6:

Protonation: Quenching with water (H₂O) to yield 3-fluoro-1H-indazole.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to introduce alkyl groups.

Carboxylation: Reaction with carbon dioxide (CO₂) to form a carboxylic acid.

Borylation: Reaction with boronic esters to create precursors for Suzuki-Miyaura cross-coupling reactions.

This selective reactivity makes halogen-metal exchange a cornerstone for the functionalization of the benzene portion of the this compound scaffold.

The positions of the halogen atoms on the indazole ring system—C-3 on the pyrazole ring and C-6 on the benzene ring—critically influence their chemical behavior.

C-3 Position: This position is adjacent to the N-2 nitrogen and is part of the electron-rich five-membered pyrazole ring. Halogenation of the indazole core often occurs preferentially at the C-3 position. rsc.orgresearchgate.netnih.gov A halogen at this site is well-suited for participating in palladium-catalyzed cross-coupling reactions, which are a primary method for C-3 functionalization. mdpi.com While fluorine is not the typical halogen used for such couplings (iodine and bromine are preferred for their higher reactivity in oxidative addition), its presence makes the C-3 carbon highly electrophilic and susceptible to SNAr if the ring is otherwise activated.

C-6 Position: This position is on the carbocyclic benzene ring. Its reactivity is more akin to that of a standard bromoarene. It is less influenced by the pyrazole ring nitrogens compared to positions like C-7. The bromine at C-6 is the prime site for halogen-metal exchange reactions. nih.gov It can also participate in cross-coupling reactions, allowing for sequential or differential functionalization if the C-3 position bears a different halogen.

Studies on the halogenation of 2H-indazoles have shown that the C-7 position has low reactivity, making positions like C-3 and C-5 more accessible. rsc.orgresearchgate.net The differential reactivity between the C-3 fluoro and C-6 bromo groups in this compound allows for orthogonal chemical strategies, where one position can be modified while the other remains intact. For instance, one could perform a Suzuki coupling at the C-6 position via its Grignard or boronic ester derivative (formed from halogen-metal exchange) while preserving the C-3 fluorine.

Strategic Functionalization of the Indazole Nucleus

Beyond the direct transformation of the halogen substituents, the indazole core itself offers sites for strategic functionalization, most notably at the C-3 carbon and the N-1/N-2 nitrogen atoms.

The functionalization of the C-3 position of the indazole scaffold is of significant interest as it allows for the development of new and potent pharmaceutical compounds. mdpi.comresearchgate.net Direct C-H functionalization at C-3 can be challenging, so a common and effective strategy involves the initial introduction of a halogen (typically iodine or bromine) at this position, which then serves as a handle for further modifications. mdpi.comchim.it

In the case of this compound, the fluorine is already present at C-3. While C-F bonds can participate in some cross-coupling reactions, they are generally less reactive than C-Br or C-I bonds. mdpi.com A more common synthetic approach would involve starting with 6-bromo-1H-indazole, halogenating the C-3 position with iodine or bromine, and then performing a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-3 position, highlighting the synthetic utility of a halogen at this site.

Table 2: Common C-3 Functionalization Reactions for Halogenated Indazoles
Reaction TypeTypical C-3 HalogenReagentsIntroduced Functional GroupReference
Suzuki-Miyaura CouplingI, BrAr-B(OH)₂, Pd catalyst, BaseAryl/Heteroaryl mdpi.com
Sonogashira CouplingI, BrTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl chim.it
Heck CouplingI, BrAlkene, Pd catalyst, BaseAlkenyl chim.it
Buchwald-Hartwig AminationI, BrAmine, Pd catalyst, BaseAmino researchgate.net
C-3 Lithiation/ZincationBr, IOrganolithium, Zinc salt, ElectrophileVarious (Alkyl, Aryl, etc.) chim.it

Alkylation or acylation of the indazole nitrogen is a fundamental transformation, but it is complicated by the existence of two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, and achieving regioselectivity is a significant synthetic challenge. nih.govd-nb.info

The ratio of N-1 to N-2 products is influenced by several factors:

Steric Hindrance: Substituents at the C-7 position can sterically hinder the approach of electrophiles to the N-1 position, thereby favoring substitution at N-2. d-nb.infonih.gov In this compound, the C-7 position is unsubstituted, suggesting that steric hindrance at N-1 is minimal.

Electronic Effects: The electronic properties of substituents on the indazole ring can influence the relative nucleophilicity of N-1 and N-2. Electron-withdrawing groups can affect the acidity of the N-H proton and the stability of the resulting indazolide anion.

Reaction Conditions: The choice of base, solvent, and electrophile plays a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for many substituted indazoles. d-nb.info Conversely, Mitsunobu conditions often show a preference for the N-2 regioisomer. d-nb.info The nature of the cation from the base can also influence selectivity, with suggestions that Na⁺ may coordinate with substituents at C-3 to direct alkylation to the N-1 position. nih.govresearchgate.net

Given the substitution pattern of this compound, a mixture of N-1 and N-2 alkylated products would be expected under many standard conditions. However, specific conditions can be chosen to favor one isomer. For example, conditions that favor the thermodynamic product often yield the N-1 isomer, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer. d-nb.info

Table 3: Factors Influencing N-Alkylation Regioselectivity of Indazoles
FactorFavors N-1 SubstitutionFavors N-2 SubstitutionReference
StericsSmall or no C-7 substituentBulky C-7 substituent d-nb.info
Reaction ConditionsNaH in THF; Conditions favoring thermodynamic equilibriumMitsunobu conditions (e.g., DEAD, PPh₃); Polar aprotic solvents like DMF can sometimes favor N-2 d-nb.info
Substituent EffectsElectron-donating groups at C-3 can enhance N-1 selectivityElectron-withdrawing groups at C-7 (e.g., NO₂) confer high N-2 selectivity d-nb.infonih.gov
ElectrophilePrimary alkyl halidesCan vary based on other conditions d-nb.info

Formation of Fused Ring Systems and Complex Derivatives

The construction of fused polycyclic frameworks from this compound can be achieved through multi-step synthetic sequences that leverage the reactivity of its substituents. A common strategy involves an initial functionalization at the bromine-bearing C6-position, followed by subsequent reactions that lead to ring closure.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating new carbon-carbon bonds at the C6-position. nih.govnih.gov This initial step can introduce a suitably functionalized aryl or vinyl group, which can then participate in an intramolecular cyclization to form a new ring fused to the indazole core. For instance, the introduction of an ortho-functionalized phenyl group can set the stage for a subsequent intramolecular condensation or cyclization, leading to the formation of a tricyclic system.

Another approach to building fused systems involves the functionalization of the N1-position of the indazole ring. The nitrogen atom can be alkylated with a reagent containing a second reactive group, which can then undergo an intramolecular reaction with one of the existing substituents on the indazole ring to form a new fused ring.

The following table provides illustrative examples of synthetic strategies for the formation of fused ring systems from this compound.

Starting Material Reagents and Conditions Intermediate Product Cyclization Strategy Final Fused System
This compound1. (2-formylphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C 2. N-alkylation (e.g., MeI, K₂CO₃, DMF)6-(2-formylphenyl)-3-fluoro-1-methyl-1H-indazoleIntramolecular reductive amination or condensationBenzo[c]indazolo[2,3-a]cinnoline derivative
This compound1. Propargyl bromide, K₂CO₃, Acetone 2. 2-azido-N-arylacetamide, Cu(I) catalyst1-(prop-2-yn-1-yl)-6-bromo-3-fluoro-1H-indazoleIntramolecular [3+2] cycloadditionTriazolo-fused indazole derivative
This compound1. Vinylboronic acid pinacol (B44631) ester, PdCl₂(dppf), K₃PO₄, Toluene/H₂O, 100 °C6-vinyl-3-fluoro-1H-indazoleDiels-Alder reaction with a suitable dienePartially saturated fused ring system

This table presents hypothetical reaction schemes based on established synthetic methodologies for indazole derivatives.

Chemoselective Transformations and Orthogonal Reactivity

The differential reactivity of the bromine and fluorine substituents on the this compound ring is a key feature that allows for chemoselective and orthogonal functionalization. This means that one substituent can be selectively reacted while the other remains intact, enabling a stepwise approach to the synthesis of complex molecules.

The bromine atom at the C6-position is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, compared to the fluorine atom at the C3-position. vulcanchem.com This difference in reactivity allows for the selective introduction of a wide range of substituents at the C6-position. The greater polarizability and weaker carbon-bromine bond strength contribute to its higher reactivity in these transformations.

Conversely, the fluorine atom at the C3-position is typically more resistant to these cross-coupling conditions. However, it can be displaced through nucleophilic aromatic substitution (SNAr) reactions, particularly if the indazole ring is activated by electron-withdrawing groups or under harsh reaction conditions. This provides an orthogonal strategy for functionalization, where the C3-position can be modified after the desired transformations have been carried out at the C6-position.

The following table outlines the chemoselective transformations possible with this compound.

Position Functional Group Reaction Type Typical Reagents and Conditions Product
C6BromoSuzuki CouplingArylboronic acid, Pd catalyst, base6-Aryl-3-fluoro-1H-indazole
C6BromoBuchwald-Hartwig AminationAmine, Pd catalyst, base6-Amino-3-fluoro-1H-indazole derivative
C3FluoroNucleophilic Aromatic SubstitutionStrong nucleophile (e.g., alkoxide, thiolate), polar aprotic solvent, heat3-Alkoxy/Thio-6-bromo-1H-indazole

This table illustrates the principles of chemoselective reactivity and does not represent exhaustive experimental data.

This orthogonal reactivity allows for a modular approach to the synthesis of complex indazole derivatives. For example, a Suzuki coupling could first be performed at the C6-position, followed by a nucleophilic substitution at the C3-position, resulting in a disubstituted indazole with distinct functionalities at these two positions. This level of control is highly valuable in medicinal chemistry and materials science for the creation of novel molecular architectures.

Computational and Theoretical Investigations of 6 Bromo 3 Fluoro 1h Indazole

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

DFT has become a standard tool for investigating the properties of indazole derivatives.

Global Reactivity Descriptors:From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Prediction of Chemical Reactivity and Regioselectivity through Computational Methods

Computational methods, including the analysis of Fukui functions and local softness, are employed to predict the most likely sites for electrophilic and nucleophilic attacks. This information is invaluable for understanding and predicting the regioselectivity of chemical reactions involving the indazole core. For instance, studies on the alkylation of substituted indazoles have utilized DFT to rationalize the observed regioselectivity.

Theoretical Exploration of Tautomeric Forms and Stability (1H- and 2H-Indazoles)

Indazoles can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. Computational studies are frequently used to determine the relative stability of these tautomers. Generally, the 1H-tautomer is found to be more stable than the 2H-tautomer. The energy difference between the tautomers can be calculated using DFT, and these calculations often show that the stability is influenced by the nature and position of substituents on the indazole ring. The solvent environment can also play a significant role in the tautomeric equilibrium.

While these general principles are well-established for the indazole class of compounds, the specific quantitative data for 6-bromo-3-fluoro-1H-indazole is not present in the current body of scientific literature. Further dedicated computational research would be required to generate the specific data points needed to populate the detailed structure of the requested article.

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (Preclinical Focus)

While specific computational docking and molecular dynamics (MD) simulation studies for this compound are not extensively available in publicly accessible literature, the broader class of indazole derivatives has been the subject of numerous in silico investigations. These studies are crucial in preclinical research for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. By examining the computational analysis of structurally related indazole analogs, it is possible to infer the potential application and methodologies that could be applied to this compound for drug discovery and development.

Computational docking is a key method used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows for the estimation of binding affinity, commonly expressed as a binding energy score (e.g., in kcal/mol). For instance, studies on various 1H-indazole analogs have demonstrated their potential as anti-inflammatory agents by targeting the Cyclooxygenase-2 (COX-2) enzyme. Molecular docking of these analogs into the active site of the COX-2 enzyme (PDB ID: 3NT1) has revealed significant binding energies, suggesting strong inhibitory potential.

Following docking, molecular dynamics simulations are often employed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations analyze the movements and interactions of the ligand and protein over time, offering insights into the stability of the complex and the persistence of key interactions. For example, MD simulations of indazole derivatives complexed with the COX-2 enzyme have indicated that some compounds remain stably bound within the active site. Furthermore, Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis, a method to calculate binding free energies, has been used to further confirm the strong binding affinities of these complexes.

In other therapeutic areas, such as antimicrobial research, computational studies have also been applied to indazole derivatives. For example, 3-chloro-6-nitro-1H-indazole derivatives have been docked against the Leishmania trypanothione (B104310) reductase enzyme. These studies have shown highly stable binding, characterized by a network of both hydrophobic and hydrophilic interactions. Subsequent MD simulations have confirmed the stability of the ligand-enzyme complex, with minimal structural deviation over the simulation period.

These examples from the broader indazole family highlight the utility of computational docking and molecular dynamics simulations in a preclinical setting. Such studies provide a rational basis for the selection and optimization of lead compounds. While awaiting specific data for this compound, the methodologies applied to its analogs serve as a valuable blueprint for future computational investigations into its potential therapeutic applications.

To illustrate the outcomes of such computational investigations, the following tables summarize findings from studies on various indazole derivatives. This data, while not directly pertaining to this compound, exemplifies the type of information generated in preclinical computational studies.

Table 1: Molecular Docking Results of 1H-Indazole Analogs with Cyclooxygenase-2 (COX-2)

Compound GroupTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Difluorophenyl-substituted 1H-indazoleCyclooxygenase-2 (COX-2)3NT1-9.11Not Specified
Para-toluene-substituted 1H-indazoleCyclooxygenase-2 (COX-2)3NT1-8.80Gly526
4-methoxyphenyl-substituted 1H-indazoleCyclooxygenase-2 (COX-2)3NT1-8.46Not Specified

Table 2: Molecular Dynamics Simulation Insights for Indazole Derivatives

Ligand-Target ComplexSimulation DurationKey Finding
1H-indazole analog - COX-2Not SpecifiedThe test compound was relatively stable in the active site.
3-chloro-6-nitro-1H-indazole derivative - Leishmania trypanothione reductaseNot SpecifiedThe complex remained in good equilibrium with a structural deviation of ~1–3 Å.

These tables underscore the power of computational methods to elucidate the binding modes and stability of indazole-based compounds with their respective biological targets, providing a strong foundation for further experimental validation.

Applications of 6 Bromo 3 Fluoro 1h Indazole As a Chemical Building Block

Role in Pre-clinical Drug Discovery Research

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. The presence of both bromo and fluoro groups on the 6-bromo-3-fluoro-1H-indazole molecule further enhances its utility, allowing for precise modifications to optimize therapeutic properties.

Synthesis of Novel Pharmaceutical Scaffolds and Lead Compounds

The 6-bromo-1H-indazole framework is a cornerstone for creating novel, pharmaceutically active scaffolds. researchgate.net Researchers utilize this core structure to synthesize more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents. researchgate.netresearchgate.net For instance, the 6-bromo-1H-indazole moiety has been used as a starting material to synthesize a series of 1,2,3-triazole derivatives. researchgate.netbanglajol.info This was achieved through a multi-step process involving the attachment of a propargyl group to the indazole nitrogen, followed by a cycloaddition reaction with various arylacetamides. researchgate.net The resulting triazole-tethered indazoles were then evaluated for antimicrobial efficacy. researchgate.netbanglajol.info

Similarly, novel indazole derivatives based on the 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid structure have been synthesized and assessed for anticancer, antiangiogenic, and antioxidant activities. researchgate.net These examples underscore the role of the bromo-indazole core as a foundational element for generating diverse molecular libraries in the search for new lead compounds. The addition of a fluorine atom, as in this compound, is a strategic modification known to improve metabolic stability and binding affinity.

Derivatization for Enhanced Biological Activity and Target Selectivity

The specific placement of halogen atoms on the indazole ring offers chemists precise control over the molecule's properties. The bromine and fluorine atoms in this compound are not merely passive components; they are active handles for derivatization to enhance biological activity and selectivity. vulcanchem.com

The bromine atom at the C6 position is particularly useful for introducing molecular diversity. vulcanchem.com It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the attachment of a wide range of other functional groups. Meanwhile, the fluorine atom's high electronegativity polarizes the aromatic ring, which can influence acidity at adjacent positions and stabilize interactions with biological targets. vulcanchem.com Fluorine substitution is a well-established strategy in drug design to improve pharmacokinetic properties, such as metabolic stability and membrane permeability.

Strategic modifications can have a significant impact on a compound's therapeutic potential, as shown in the table below based on derivatization of a related bromo-fluoro-indazole scaffold. vulcanchem.com

ModificationEffect
Side Chain Modification Adding sulfonamide groups at the C3 position improves aqueous solubility.
Halogen Substitution Replacing bromine with iodine can increase affinity for certain enzymes (e.g., PI3Kδ) but may reduce metabolic stability.

Development of Specific Enzyme and Receptor Modulators

The functionalized indazole scaffold is instrumental in developing molecules that can selectively interact with specific enzymes and receptors, a critical aspect of modern drug development. Halogenation of the indazole core has been a key strategy in creating potent modulators for various biological targets. nih.govnih.gov

One prominent area of research is the development of synthetic cannabinoid receptor agonists. Studies on halogenated indazoles have shown that substitutions on the indazole core significantly influence their activity at the CB1 receptor. nih.gov For example, new synthetic cannabinoids with a bromine atom at the 5-position of the indazole core have emerged, demonstrating that halogen placement is a critical factor in modulating receptor potency. nih.gov While some brominated analogs were found to be less potent than their non-halogenated counterparts, fluorinated versions showed the lowest EC50 values, indicating high potency. nih.gov

In the realm of enzyme inhibition, derivatives of halogenated and nitrated indazoles have shown promise as antileishmanial agents by targeting the trypanothione (B104310) reductase (TryR) enzyme, which is essential for the survival of the Leishmania parasite. nih.gov Molecular docking studies of 3-chloro-6-nitro-1H-indazole derivatives confirmed stable binding within the active site of the TryR enzyme. nih.gov This demonstrates the potential of halogenated indazoles like this compound to serve as a scaffold for designing specific enzyme inhibitors.

Scaffold ExampleTarget ClassSpecific TargetTherapeutic Area
5-Bromo-1H-indazole derivativesReceptor ModulatorCannabinoid Receptor 1 (CB1)Neuromodulation
3-Chloro-6-nitro-1H-indazole derivativesEnzyme InhibitorTrypanothione Reductase (TryR)Antiparasitic (Leishmaniasis)

Contributions to Material Science and Advanced Organic Materials

Beyond pharmaceuticals, the electronic properties of heterocyclic compounds like this compound make them attractive candidates for applications in material science. The aromatic nature and the presence of heteroatoms (nitrogen) and electron-withdrawing halogens can be exploited to create novel organic materials with specific electronic and photophysical properties.

Synthesis of Organic Electronic Components

Indazole derivatives have been identified as useful compounds for applications in organic light-emitting diodes (OLEDs). researchgate.net The rigid, planar structure of the indazole ring system is conducive to forming the ordered molecular arrangements necessary for efficient charge transport in organic semiconductor materials. Functionalization of the indazole core allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing materials for specific electronic applications such as hole-transport layers, electron-transport layers, or emissive layers in OLEDs. While specific research on this compound in this area is not widely documented, its inherent structural and electronic features make it a plausible building block for the synthesis of larger, conjugated systems used in organic electronics.

Application in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses an organic dye to absorb sunlight. nih.gov The efficiency of these cells is highly dependent on the chemical structure of the dye, which typically consists of a donor, a π-conjugated bridge, and an acceptor/anchoring group (a D-π-A structure). researchgate.net

Nitrogen-containing heterocyclic compounds are frequently incorporated into these dyes as part of the π-bridge or acceptor unit. The electron-withdrawing nature of the fluorine and bromine atoms in this compound suggests it could function effectively as an electron-accepting component within a DSSC dye. researchgate.net Introducing electron-withdrawing groups like fluorine into the dye structure is a known strategy to modify the electronic properties and potentially improve the power conversion efficiency of the solar cell. researchgate.net Although direct application of this compound as a primary sensitizer (B1316253) has not been detailed, its properties align with the design principles for components of advanced organic dyes used in DSSC technology. nih.govmdpi.com

Coordination Chemistry with Metal Centers for Photophysical Properties

Information regarding the use of this compound in coordination chemistry for the development of materials with specific photophysical properties is not available in the current scientific literature. Research into the coordination of substituted indazoles with metal centers to form photoactive materials is an active area of investigation. However, studies specifically employing the this compound ligand have not been reported.

The photophysical properties of a coordination complex are influenced by the nature of both the metal center and the surrounding ligands. The electronic properties of the this compound ligand, influenced by the electron-withdrawing nature of the bromine and fluorine substituents, would be expected to play a significant role in the energy levels of any resulting metal complex. This, in turn, would affect its absorption and emission characteristics.

In the absence of experimental data, a detailed analysis of the photophysical properties of such complexes, including data on absorption maxima, emission maxima, quantum yields, and excited-state lifetimes, cannot be compiled. Further research is required to synthesize and characterize metal complexes of this compound to elucidate their potential in applications such as organic light-emitting diodes (OLEDs), chemical sensors, or photodynamic therapy.

Preclinical Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Anticancer Activity of 6-Bromo-3-fluoro-1H-indazole Derivatives

Derivatives of the indazole nucleus are recognized for their potent anticancer properties, forming the core structure of several approved anticancer drugs. nih.govnih.gov Research into analogues, particularly those with substitutions at the 6-position like bromine, has revealed significant antiproliferative and pro-apoptotic effects across a variety of human cancer cell lines. nih.govnih.gov

Substituted indazole derivatives have demonstrated notable inhibitory activity against the proliferation of multiple cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their antiproliferative effects against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.gov One compound, 6o , showed a particularly promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov

In another study, various indazole derivatives were tested against A549, HepG2, and HCT116 colorectal cancer cells, among others, with most compounds displaying moderate inhibitory activities. nih.gov Specifically, compound 2f exhibited potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 μM across the tested cell lines. nih.gov This compound was found to effectively inhibit cell proliferation and colony formation in breast cancer cells. nih.gov The antiproliferative activity of several indazole derivatives is summarized in the table below.

CompoundCell LineIC50 (µM)Source
6o K562 (Chronic Myeloid Leukemia)5.15 nih.govbohrium.com
6o A549 (Lung)16.3 nih.gov
6o PC-3 (Prostate)>50 nih.gov
6o Hep-G2 (Hepatoma)22.8 nih.gov
2f 4T1 (Mouse Breast Cancer)0.23 nih.gov
2f A549 (Lung)1.15 nih.gov
2f HepG2 (Hepatoma)0.98 nih.gov
2f HCT116 (Colorectal)0.65 nih.gov
2f MCF-7 (Breast)0.67 nih.gov

The anticancer effects of indazole derivatives are often mediated through the induction of apoptosis. The molecular mechanisms involve the modulation of key cellular pathways, including the reactive oxygen species (ROS)-mediated mitochondrial apoptotic pathway and the regulation of the Caspase and Bcl-2 family of proteins. nih.govrsc.org

ROS-Mitochondrial Apoptotic Pathway: The generation of reactive oxygen species (ROS) plays a critical role in initiating the apoptotic cascade. nih.gov Studies on related heterocyclic compounds have shown that an increase in cellular ROS levels can lead to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. rsc.org This disruption of mitochondrial function leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, subsequently activating the caspase cascade. rsc.orgnih.gov

Caspase/Bcl-2 Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, consisting of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govmdpi.comresearchgate.net The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.govresearchgate.net Research on indazole derivatives has shown that they can induce apoptosis by altering this ratio in favor of cell death. nih.gov For example, the indazole derivative 2f was found to promote apoptosis by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This modulation of Bcl-2 family proteins is often coupled with the activation of caspases, which are the executioners of apoptosis. mdpi.com Treatment with indazole derivatives has been shown to increase the levels of cleaved caspase-3, the active form of this executioner caspase, leading to the dismantling of the cell. nih.govnih.gov

Derivatives of the indazole scaffold are prominent in the development of enzyme inhibitors for cancer therapy, particularly targeting protein kinases and enzymes involved in immune evasion like IDO1. nih.govbohrium.comnih.gov

Kinase Inhibitors: The indazole core is a well-established pharmacophore for designing protein kinase inhibitors. nih.govrsc.orgnih.gov Several commercially available anticancer drugs, such as axitinib (B1684631) and pazopanib, are indazole-based kinase inhibitors. nih.govnih.gov These compounds often target receptor tyrosine kinases that are overactive in various cancers, leading to uncontrolled cell proliferation and survival. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a subfamily of receptor tyrosine kinases that are validated targets for cancer therapy. nih.gov Numerous 1H-indazole derivatives have been designed and synthesized as potent FGFR inhibitors. nih.govacs.orgnih.gov For instance, the indazole derivative 9u was identified as a highly potent FGFR1 inhibitor with an IC50 value of 3.3 nM in enzymatic assays and 468.2 nM in cellular assays. nih.gov Another study identified compound 99 , a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative, as a potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and cellular activity of 40.5 nM. nih.gov These structure-activity relationship (SAR) studies highlight the importance of substitutions on the indazole ring for achieving high potency and selectivity. acs.orgnih.gov

CompoundTargetIC50 (Enzymatic Assay)Source
9u FGFR13.3 nM nih.gov
9d FGFR115.0 nM nih.gov
99 FGFR12.9 nM nih.gov
100 FGFR22.0 ± 0.8 nM nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a crucial role in tumor immune evasion by catalyzing tryptophan catabolism. bohrium.comnih.govnih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as IDO1 inhibitors. bohrium.comnih.gov Among these, compound 35 displayed the most potent IDO1 inhibitory activity with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a cellular assay. bohrium.comnih.gov This compound also showed dual inhibitory activity against tryptophan 2,3-dioxygenase (TDO), another enzyme in the same pathway. bohrium.comnih.gov The indazole scaffold has been identified as a potentially high-affinity heme-binding structure for inhibiting IDO1. acs.org

Other Preclinical Biological Activities of this compound Analogues

Beyond anticancer applications, the versatile indazole scaffold has been explored for other therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, and antioxidant activities. researchgate.netnih.govresearchgate.net

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial and antifungal properties. nih.govnih.gov A study involving the synthesis of 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole core evaluated their efficacy against various bacterial and fungal strains. researchgate.netbanglajol.info Several of the synthesized compounds expressed moderate to good antimicrobial inhibition compared to standard drugs. researchgate.netbanglajol.info The mechanism of action may involve the inhibition of key bacterial enzymes responsible for processes like cell wall synthesis or DNA replication. researchgate.net While specific antiviral studies on this compound are limited, related heterocyclic structures like 1,2,3-triazoles are known to be pharmacophores used in the synthesis of bioactive derivatives with potential antiviral activity. mdpi.com

The indazole nucleus is a core component of commercially available anti-inflammatory drugs such as bendazac (B1667983) and benzydamine. nih.gov Analogues of 6-bromo-1H-indazole have also been noted for their potential anti-inflammatory and antioxidant properties. researchgate.netresearchgate.netresearchgate.net The structural similarity of indazoles to biological purines like adenine (B156593) and guanine (B1146940) may allow them to interact readily with biopolymers, contributing to their anti-inflammatory effects. researchgate.net Research into novel triazole derivatives has also pointed to the potential for developing potent anti-inflammatory agents from related heterocyclic scaffolds. ekb.eg

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

While specific SAR studies focusing exclusively on this compound are not extensively detailed in publicly available literature, a comprehensive understanding of its derivatives' potential can be extrapolated from research on analogous substituted indazoles. The following sections synthesize findings from related series of compounds to elucidate the probable impact of various structural modifications.

Halogen atoms are critical substituents in drug design, influencing a molecule's steric, electronic, and lipophilic properties, which in turn affect target binding and metabolic stability. In the context of indazole derivatives, the position and nature of halogen substituents play a pivotal role in modulating biological activity.

The fluorine atom at the C3 position is another key modification. Fluorine, with its high electronegativity and small size, can significantly alter the electronic properties of the indazole ring and participate in hydrogen bonding interactions. Studies on related heterocyclic inhibitors have demonstrated that fluoro-substitution can lead to enhanced biological activity. For instance, in a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole derivatives, a fluoro-substituent at certain positions exhibited more potent inhibitory activity compared to bromo- or chloro-substituted analogs, highlighting the unique contribution of fluorine to molecular interactions.

The combination of a bromine atom at C6 and a fluorine atom at C3 in the this compound scaffold suggests a design that leverages the distinct properties of different halogens to optimize biological response. The interplay between the steric bulk and polarizability of bromine at C6 and the electronegativity and hydrogen-bonding capacity of fluorine at C3 is a key area of investigation in the SAR of this compound class.

PositionHalogenGeneral Impact on Biological Activity
C3FluorineCan increase binding affinity through hydrogen bonding; alters electronic properties of the indazole ring.
C6BromineOften contributes to potency through hydrophobic and halogen-bonding interactions; generally well-tolerated sterically.
OtherChlorineCan serve as a bioisostere for other groups and influence electronic distribution.

Beyond halogenation, the introduction of other substituents on the indazole ring is a primary strategy for modulating target binding and efficacy. The C3 and C6 positions are particularly important for derivatization.

Research has consistently shown that the C3 position of the indazole ring is a critical site for introducing moieties that can interact with the target protein. pnrjournal.com For example, in the development of inhibitors for protein kinase B/Akt, SAR studies revealed that various heteroaryl-pyridine groups at the C3 position led to potent, ATP-competitive inhibitors. nih.gov Similarly, the attachment of carboxamide groups at this position has been explored for developing calcium-release activated calcium (CRAC) channel blockers, with the specific regiochemistry of the amide linker being crucial for activity. tandfonline.com These findings underscore the importance of the C3 position for establishing key interactions within a target's binding site.

The C6 position is also a key site for modification. Studies on fibroblast growth factor receptor (FGFR) inhibitors have shown that introducing substituted phenyl groups at the C6 position of the indazole scaffold can lead to potent enzymatic and cellular activity. nih.govnih.gov The nature of the substituents on these aryl rings further refines the compound's potency and selectivity. For instance, the presence of dichloro- or fluoro-methoxy-phenyl groups at C6 has been associated with strong inhibitory activity against FGFRs. nih.gov

The combination of a C3 substituent that projects into a binding pocket and a C6 substituent that can occupy a neighboring hydrophobic region is a common strategy in the design of indazole-based inhibitors. For derivatives of this compound, this implies that modifications at other positions, or replacement of the C3-fluoro with larger functional groups, would be guided by the specific topology of the intended biological target.

Position of SubstitutionType of SubstituentImpact on Target Binding and EfficacyExample Target Class
C3Heteroaryl groupsCan form key hydrogen bonds and pi-stacking interactions in the ATP-binding site.Protein Kinases (e.g., Akt) nih.gov
C3CarboxamidesThe orientation of the amide is critical for establishing interactions necessary for channel blocking.Ion Channels (e.g., CRAC) tandfonline.com
C6Substituted Phenyl RingsCan occupy hydrophobic pockets and contribute to overall binding affinity and selectivity.Receptor Tyrosine Kinases (e.g., FGFR) nih.govnih.gov
N1Alkyl/Cycloalkyl groupsCan influence solubility, metabolic stability, and the orientation of other substituents.Various

Pharmacophore modeling is a computational approach used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. science.gov This technique is particularly valuable in the early stages of drug discovery for virtual screening of compound libraries and for guiding the design of new molecules with improved potency and selectivity.

For indazole-based compounds, pharmacophore models are typically developed based on the structures of known active ligands or the crystal structure of the target protein. These models often highlight the importance of specific features of the indazole scaffold. For instance, in the context of kinase inhibition, a common pharmacophore model for indazole derivatives includes:

A hydrogen bond donor feature, often associated with the N1-H of the indazole ring.

A hydrogen bond acceptor feature, which can be contributed by the N2 atom of the pyrazole (B372694) ring.

One or more hydrophobic/aromatic regions, corresponding to the fused benzene (B151609) ring and any aryl substituents.

Fragment-based de novo design approaches have been successfully used to identify indazole-containing pharmacophores for targets like FGFR kinases. chemimpex.com By analyzing the binding pocket of the target, computational methods can predict small fragments, such as a substituted indazole, that are likely to bind. These fragments can then be elaborated into more potent lead compounds.

In the rational design of derivatives of this compound, a pharmacophore model would incorporate the specific contributions of the halogen atoms. The bromine at C6 could be defined as a hydrophobic feature or a potential halogen bond donor, while the fluorine at C3 might be modeled as a hydrogen bond acceptor. Such models would be instrumental in designing new analogs where other positions on the indazole ring are modified to introduce additional pharmacophoric features, thereby optimizing the molecule's interaction with its biological target.

Future Directions and Emerging Research Perspectives

Development of Greener and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research on 6-bromo-3-fluoro-1H-indazole will likely prioritize the development of greener and more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and solvents. A key future objective is the design of more atom-economical reactions. This could involve exploring one-pot syntheses or tandem reactions that combine several transformations into a single, efficient operation. For instance, adapting methods used for similar halogenated indazoles, researchers could focus on C-H activation strategies to directly introduce the bromo and fluoro groups onto the indazole core, bypassing the need for pre-functionalized starting materials.

Another area of focus will be the use of alternative energy sources, such as microwave irradiation or mechanochemistry, to accelerate reaction times and reduce the need for high-boiling-point solvents. The development of catalytic systems using earth-abundant and non-toxic metals is also a critical avenue. For example, replacing traditional palladium catalysts with iron or copper in cross-coupling reactions for derivatization would significantly enhance the sustainability of the synthetic process. A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Indazole Synthesis

Parameter Traditional Synthesis Future Greener Synthesis
Solvents Chlorinated solvents, DMF Water, supercritical CO₂, ionic liquids
Catalysts Stoichiometric reagents, heavy metals Biocatalysts, earth-abundant metal catalysts
Energy Source Conventional heating Microwave, ultrasound, mechanochemistry
Reaction Steps Multi-step, purification between steps One-pot reactions, tandem catalysis

| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, recyclable components |

Exploration of Novel Biological Targets and Therapeutic Applications (Preclinical)

The indazole nucleus is a well-established pharmacophore present in several approved drugs. Derivatives of 6-bromo-1H-indazole have shown promise in preclinical studies for various conditions. researchgate.netresearchgate.netbanglajol.info Future research will aim to broaden the therapeutic potential of this compound by exploring its activity against novel biological targets.

A significant area of investigation will be in oncology, particularly in the development of kinase inhibitors. nih.gov The specific substitution pattern of this compound could be leveraged to design potent and selective inhibitors for kinases implicated in cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFR) or Pim kinases. nih.gov Preclinical studies would involve screening libraries of derivatives against panels of kinases and in various cancer cell lines to identify lead compounds for further development.

Beyond oncology, there is potential for developing derivatives as antimicrobial agents. researchgate.netbanglajol.info Research could focus on novel mechanisms of action to combat drug-resistant bacteria and fungi. Another promising therapeutic area is in neurodegenerative diseases, where indazole derivatives have been explored for their ability to modulate targets like tau protein phosphorylation. researchgate.net The unique electronic properties conferred by the bromine and fluorine atoms could lead to compounds with improved blood-brain barrier penetration and target engagement. A summary of potential preclinical therapeutic applications is provided in Table 2.

Table 2: Potential Preclinical Therapeutic Applications for this compound Derivatives

Therapeutic Area Potential Biological Target(s) Rationale for Exploration
Oncology Tyrosine kinases (e.g., FGFR), Serine/threonine kinases (e.g., Pim) Indazole core is a known kinase-binding scaffold; halogenation can enhance binding affinity and selectivity. nih.gov
Infectious Diseases Bacterial enzymes (e.g., FtsZ), Fungal metabolic pathways Indazole derivatives have demonstrated broad-spectrum antimicrobial activity. researchgate.netbanglajol.info
Neurology Tau protein kinases, Monoamine oxidase (MAO) Potential to modulate pathways involved in neurodegeneration and mood disorders. researchgate.net

| Inflammatory Diseases | Cyclooxygenase (COX), Cytokine signaling pathways | The anti-inflammatory properties of indazoles are well-documented. |

Integration of Advanced Computational Techniques with Experimental Studies

The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery. Future research on this compound will increasingly rely on this integrated approach to accelerate the design and optimization of new molecules.

In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations will be instrumental. researchgate.netresearchgate.net QSAR models can be developed to predict the biological activity of new derivatives based on their physicochemical properties, guiding the synthesis of more potent compounds. Molecular docking can predict how these molecules bind to specific biological targets, providing insights into the key interactions that drive their activity. researchgate.netnih.gov For example, docking studies could be used to design derivatives that selectively target the ATP-binding pocket of a specific kinase.

MD simulations can further refine these models by providing a dynamic view of the ligand-receptor complex, helping to assess the stability of the interaction over time. researchgate.net This computational-experimental workflow allows for a more rational and resource-efficient approach to drug design, reducing the number of compounds that need to be synthesized and tested.

Design and Synthesis of this compound Based Probes for Chemical Biology

Chemical probes are essential tools for dissecting complex biological processes. The development of probes based on the this compound scaffold represents a significant opportunity to investigate novel biological targets and pathways.

Future work in this area will involve the design and synthesis of derivatives that can be used for target identification and validation. This can be achieved by incorporating functionalities that allow for visualization or affinity-based pulldown experiments. For example, a fluorescent dye could be appended to the indazole core to create a probe for imaging its subcellular localization and interaction with target proteins in living cells.

Alternatively, the scaffold could be functionalized with a reactive group for covalent labeling of the target protein or with an affinity tag, such as biotin, for use in affinity chromatography to isolate and identify its binding partners. nih.gov The development of such chemical probes will be crucial for elucidating the mechanism of action of bioactive this compound derivatives and for discovering new therapeutic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.